molecular formula C10H7NO5 B12863209 Methyl 5-nitrobenzofuran-3-carboxylate

Methyl 5-nitrobenzofuran-3-carboxylate

Cat. No.: B12863209
M. Wt: 221.17 g/mol
InChI Key: BHDRORBCAUKIRO-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl 5-nitrobenzofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted benzofurans, and other functionalized benzofuran compounds .

Scientific Research Applications

Methyl 5-nitrobenzofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-nitrobenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, enabling it to interact with enzymes and receptors in biological systems. This interaction can lead to the inhibition of microbial growth or the modulation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 5-nitrobenzofuran-3-carboxylate include:

Uniqueness

This compound is unique due to its specific nitrobenzofuran structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H7NO5

Molecular Weight

221.17 g/mol

IUPAC Name

methyl 5-nitro-1-benzofuran-3-carboxylate

InChI

InChI=1S/C10H7NO5/c1-15-10(12)8-5-16-9-3-2-6(11(13)14)4-7(8)9/h2-5H,1H3

InChI Key

BHDRORBCAUKIRO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=COC2=C1C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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